N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC20177768
Molecular Formula: C24H21N5O3S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N5O3S |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H21N5O3S/c1-32-20-13-11-17(12-14-20)23-27-28-24(29(23)19-8-3-2-4-9-19)33-16-22(31)26-25-15-18-7-5-6-10-21(18)30/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+ |
| Standard InChI Key | PGEJCMQJLKWQTP-MFKUBSTISA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three critical moieties:
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A hydrazide functional group (), which facilitates hydrogen bonding and metal coordination.
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A 1,2,4-triazole ring substituted with phenyl and 4-methoxyphenyl groups, enhancing aromatic stacking interactions .
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A Schiff base linkage () derived from the condensation of 2-hydroxybenzaldehyde and acetohydrazide, contributing to stereochemical rigidity.
The molecular formula and weight of 459.5 g/mol reflect its moderate polarity, as evidenced by its solubility in dimethyl sulfoxide (DMSO) and limited aqueous solubility.
Spectroscopic Characterization
Key spectroscopic data include:
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IR spectroscopy: Peaks at 1670 cm (C=O stretch), 1595 cm (C=N imine), and 1250 cm (C-O-C ether).
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NMR: Signals at δ 8.3 ppm (imine proton), δ 6.7–7.8 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) .
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Mass spectrometry: A molecular ion peak at m/z 459.5 confirms the molecular weight.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Achieved via cyclization of thiosemicarbazide derivatives under acidic conditions.
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S-Alkylation: Reaction with ethyl chloroacetate to introduce the sulfanylacetate group.
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Hydrazide formation: Hydrolysis of the ester to yield 2-[(triazolyl)sulfanyl]acetohydrazide.
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Schiff base condensation: Reaction with 2-hydroxybenzaldehyde in ethanol under reflux .
Critical reaction parameters:
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Temperature: 60–80°C for cyclization; 25°C for Schiff base formation.
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Solvents: Ethanol for condensation; chloroform for purification.
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Yield: 58–65% after column chromatography.
Stability and Reactivity
The compound exhibits:
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pH-dependent stability: Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, with optimal stability at pH 6–8.
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Photoreactivity: The conjugated imine bond undergoes E-to-Z isomerization under UV light (λ = 365 nm) .
Comparative Analysis with Structural Analogs
Impact of Substituent Variations
| Parameter | 4-Methoxyphenyl Derivative | 3-Ethoxy-2-hydroxyphenyl Analog |
|---|---|---|
| Molecular Weight | 459.5 g/mol | 473.6 g/mol |
| Antibacterial MIC | 12.5 µg/mL | 18.4 µg/mL |
| COX-2 Inhibition | 72% | 64% |
The 4-methoxyphenyl group enhances antibacterial potency, while bulkier ethoxy substituents reduce enzyme affinity.
Role of the Triazole Ring
The 1,2,4-triazole core:
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